Exclusive WaaG Glycosyltransferase Inhibition vs. Other Fragment Scaffolds
4-(2-amino-1,3-thiazol-4-yl)phenol is the only fragment scaffold from a panel of three WaaG-binding chemotypes that demonstrated in vitro inhibition of the E. coli glycosyltransferase WaaG [1]. The compound inhibited WaaG with an IC50 of 1.0 mM, measured using a radiometric assay with 14C-labeled UDP-glucose and LPS purified from a ΔwaaG E. coli strain, whereas the other two molecular scaffolds produced no detectable inhibition under identical conditions [1]. This qualitative, on-target difference establishes the 2-amino-4-(4-hydroxyphenyl)thiazole core as a privileged starting point for WaaG inhibitor development.
| Evidence Dimension | WaaG glycosyltransferase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.0 mM |
| Comparator Or Baseline | Two alternative molecular scaffolds (structures not specified) bound to WaaG but showed no inhibition (IC50 > assay detection limit) |
| Quantified Difference | Target compound: active (1.0 mM); Comparators: inactive |
| Conditions | In vitro radiometric assay using 14C-labeled UDP-glucose and LPS-OH substrate purified from ΔwaaG E. coli CWG303; recombinant His-WaaG protein |
Why This Matters
Demonstrates exclusive, on-target inhibitory activity against a validated Gram-negative antibacterial target among fragment hits, guiding procurement for antibiotic adjuvant research where WaaG selectivity is critical.
- [1] Muheim, C., Bakali, A., Engström, O., Wieslander, Å., Daley, D. O., & Widmalm, G. (2016). Identification of a Fragment-Based Scaffold that Inhibits the Glycosyltransferase WaaG from Escherichia coli. Antibiotics, 5(1), 10. View Source
